Cas no 874-83-9 (4-(2-Thienyl)but-3-en-2-one)

4-(2-Thienyl)but-3-en-2-one is a versatile organic compound featuring a thienyl group conjugated with an α,β-unsaturated ketone moiety. This structure imparts reactivity suitable for applications in synthetic chemistry, particularly as a building block for heterocyclic and pharmaceutical intermediates. The compound’s conjugated system enhances its utility in cycloaddition and nucleophilic addition reactions, while the thiophene ring contributes to electronic properties useful in materials science. Its well-defined molecular framework allows for precise functionalization, making it valuable in the development of advanced organic materials and bioactive molecules. High purity grades ensure consistent performance in research and industrial processes.
4-(2-Thienyl)but-3-en-2-one structure
4-(2-Thienyl)but-3-en-2-one structure
Product Name:4-(2-Thienyl)but-3-en-2-one
CAS No:874-83-9
MF:C8H8OS
MW:152.213521003723
MDL:MFCD00053051
CID:83164
PubChem ID:735949
Update Time:2025-06-08

4-(2-Thienyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Thienyl)-3-buten-2-one
    • 4-(2-THIENYL)BUT-3-EN-2-ONE
    • (3E)-4-(2-thienyl)but-3-en-2-one
    • (3E)-4-(Thiophen-2-yl)but-3-en-2-one
    • 1-(THIEN-2-YL)BUT-1-EN-3-ONE
    • 4-(2-Thienyl)-3-buten-2-one (ACI)
    • 2-(3-Oxo-1-butenyl)thiophene
    • 2-Thenylideneacetone
    • 2-Thienylidenacetone
    • J-800131
    • (E)-4-(thiophen-2-yl)but-3-en-2-one
    • 3-Buten-2-one,4-(2-thienyl)-
    • 4-(-2-Thienyl)-3-buten-2-one
    • 874-83-9
    • 4-(2-Thienyl)-3-buten-2-on
    • 4-(2-Thienyl)-3-buten-2-one, 97%
    • CHEMBL419920
    • F52717
    • (E)-4-thiophen-2-ylbut-3-en-2-one
    • J-640127
    • AS-78107
    • CS-0369516
    • 33603-63-3
    • 3-Buten-2-one,4-(2-thienyl)-, (3E)-
    • MFCD00053051
    • [874-83-9trans;33603-63-3]
    • CIMALVIHZVKKPE-SNAWJCMRSA-N
    • 99768-07-7
    • 4-(thiophen-2-yl)but-3-en-2-one
    • CS-0182830
    • 4-(2-Thienyl)-3-buten-2-one (mixt. of cis and trans)
    • trans-4-(2-Thienyl)-3-buten-2-one
    • EN300-269486
    • SCHEMBL369705
    • GEO-02302
    • J-513347
    • AKOS005256957
    • 4-(2-Thienyl)but-3-en-2-one
    • MDL: MFCD00053051
    • Inchi: 1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3
    • InChI Key: CIMALVIHZVKKPE-UHFFFAOYSA-N
    • SMILES: O=C(C)C=CC1=CC=CS1

Computed Properties

  • Exact Mass: 152.03000
  • Monoisotopic Mass: 152.02958605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.8
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.151 g/mL at 25 °C(lit.)
  • Melting Point: 25-26 °C(lit.)
  • Boiling Point: 86-88 °C (1 mmHg)
  • Flash Point: 230 °F
  • Refractive Index: 1.6285-1.6315
  • PSA: 45.31000
  • LogP: 2.35030
  • Solubility: Not determined

4-(2-Thienyl)but-3-en-2-one Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S23-S24/25
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

4-(2-Thienyl)but-3-en-2-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(2-Thienyl)but-3-en-2-one Pricemore >>

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4-(2-Thienyl)but-3-en-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
Reference
RhIII-Catalyzed Synthesis of Highly Substituted 2-Pyridones using Fluorinated Diazomalonate
Das, Debapratim; et al, Chemistry - An Asian Journal, 2020, 15(3), 360-364

Production Method 2

Reaction Conditions
1.1 Solvents: Toluene ;  rt; 2 h, 125 °C
Reference
Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein
Fan, Shijie; et al, Angewandte Chemie, 2021, 60(50), 26105-26114

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Synthesis of new pyrazoles from chalcones
Faidallah, H. M.; et al, Indian Journal of Heterocyclic Chemistry, 2001, 11(1), 21-26

Production Method 4

Reaction Conditions
1.1 Solvents: Toluene ;  overnight, 120 °C
Reference
Experimental and Computational Studies on Cobalt(I)-Catalyzed Regioselective Allylic Alkylation Reactions
Andreetta, Philip; et al, Angewandte Chemie, 2023, 62(46),

Production Method 5

Reaction Conditions
1.1 Catalysts: Pyrrolidine Solvents: Water ;  5 min, rt
Reference
Electron deficiency of aldehydes controls the pyrrolidine catalyzed direct cross-aldol reaction of aromatic/heterocyclic aldehydes and ketones in water
Chimni, Swapandeep Singh; et al, Tetrahedron, 2005, 61(21), 5019-5025

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium carbonate ,  (OC-6-42)-[1,1′-(1,4-Butanediyl)bis[1,1-diphenylphosphine-κP]]dichloro(2-pyridin… Solvents: Isopropanol ;  3 h, 82 °C
Reference
Transfer Hydrogenation and Hydrogenation of Commercial-Grade Aldehydes to Primary Alcohols Catalyzed by 2-(Aminomethyl)pyridine and Pincer Benzo[h]quinoline Ruthenium Complexes
Baldino, Salvatore; et al, ChemCatChem, 2016, 8(13), 2279-2288

4-(2-Thienyl)but-3-en-2-one Raw materials

4-(2-Thienyl)but-3-en-2-one Preparation Products

4-(2-Thienyl)but-3-en-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:874-83-9)4-(2-Thienyl)but-3-en-2-one
Order Number:A842240
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):166.0
Email:sales@amadischem.com

Additional information on 4-(2-Thienyl)but-3-en-2-one

Recent Advances in the Study of 4-(2-Thienyl)but-3-en-2-one (CAS: 874-83-9) in Chemical Biology and Pharmaceutical Research

4-(2-Thienyl)but-3-en-2-one (CAS: 874-83-9), a thiophene-containing α,β-unsaturated ketone, has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of various biologically active molecules and has shown promising results in several areas of drug discovery. Recent studies have explored its role as a Michael acceptor in medicinal chemistry, its application in the development of novel anti-inflammatory agents, and its potential as a building block for more complex pharmaceutical compounds.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's ability to modulate inflammatory pathways through covalent modification of key cysteine residues in target proteins. The study demonstrated that 4-(2-Thienyl)but-3-en-2-one exhibits selective reactivity towards specific inflammatory mediators, making it a promising scaffold for developing targeted anti-inflammatory drugs. Molecular docking simulations and in vitro assays confirmed its binding affinity and inhibitory effects on pro-inflammatory cytokines.

Another significant advancement was reported in ACS Chemical Biology, where scientists utilized 874-83-9 as a starting material for synthesizing a series of thiophene-based kinase inhibitors. The research team developed an efficient synthetic route that allowed for rapid diversification of the core structure, leading to compounds with improved selectivity and potency against various cancer-associated kinases. The study highlighted the compound's structural advantages, including its planar conformation and electron-rich thiophene ring, which contribute to enhanced target binding.

Recent pharmacological evaluations have revealed additional therapeutic potentials of 4-(2-Thienyl)but-3-en-2-one. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its moderate antimicrobial activity against drug-resistant bacterial strains, particularly when incorporated into hybrid molecules with known antibiotic pharmacophores. The compound's ability to disrupt bacterial biofilm formation was identified as a particularly valuable property in addressing persistent infections.

From a chemical biology perspective, researchers have employed 874-83-9 as a versatile probe for studying protein-ligand interactions. Its inherent fluorescence properties and reactive enone moiety make it suitable for both covalent labeling and fluorescence-based detection applications. A recent Nature Chemical Biology publication detailed its use in developing activity-based probes for monitoring enzyme activity in live cells, opening new possibilities for real-time biochemical studies.

Ongoing research continues to explore the full potential of this compound, with particular focus on optimizing its pharmacokinetic properties and reducing potential off-target effects. The development of prodrug derivatives and targeted delivery systems incorporating 4-(2-Thienyl)but-3-en-2-one represents an active area of investigation that may further enhance its therapeutic utility. As synthetic methodologies advance and our understanding of its biological interactions deepens, this compound is likely to play an increasingly important role in future drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:874-83-9)4-(2-Thienyl)but-3-en-2-one
A842240
Purity:99%
Quantity:25g
Price ($):166.0
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